2-[(E)-2-(2-methylphenyl)ethenyl]quinolin-8-ol
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Overview
Description
2-[(E)-2-(2-methylphenyl)ethenyl]quinolin-8-ol is a chemical compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2-methylphenyl)ethenyl]quinolin-8-ol typically involves the reaction of 2-methylbenzaldehyde with 8-hydroxyquinoline in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(2-methylphenyl)ethenyl]quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The hydroxyl group at the 8-position can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the use of halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the functional group introduced.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including infections and cancer.
Industry: It is used in the development of new materials with unique properties, such as luminescent materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2-methylphenyl)ethenyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This can result in the disruption of cellular processes such as DNA replication, transcription, and cell division, ultimately leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-1-methyl-quinolin-8-ol
- 2-[(E)-2-(3-hydroxyphenyl)ethenyl]quinolin-8-ol
- 2-[(E)-2-(pyridin-3-yl)vinyl]quinolin-8-ol
Uniqueness
2-[(E)-2-(2-methylphenyl)ethenyl]quinolin-8-ol is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
2-[(E)-2-(2-methylphenyl)ethenyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-13-5-2-3-6-14(13)9-11-16-12-10-15-7-4-8-17(20)18(15)19-16/h2-12,20H,1H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKOREWJVRCNDP-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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